4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)phenyl acetate
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Overview
Description
4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)phenyl acetate is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
One significant application is the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives from related heterocyclic compounds. These compounds serve as key intermediates in the development of various pharmaceutical agents due to their complex structures and potential biological activities (Mohareb et al., 2004). Additionally, novel substituted 2-pyrazoline derivatives bearing a pyrazine moiety have been synthesized, showcasing an environmentally safe method that offers advantages such as milder conditions, operational simplicity, and higher yields. These compounds have been evaluated for their antibacterial and antioxidant activities, highlighting the importance of such heterocyclic moieties in therapeutic applications (Kitawat & Singh, 2014).
Anticancer Activity Evaluation
Pyrazole derivatives have been synthesized and assessed for their in vitro anticancer activity, demonstrating significant potential against Ehrlich ascites carcinoma cells. This research underscores the critical role of heterocyclic chemistry in the development of new anticancer agents, with specific structures showing better activity than established drugs (El-Gaby et al., 2017).
Molecular Structural Characterization
The structural and spectral characterization of pyrazole-4-carboxylic acid derivatives has been conducted, combining experimental and theoretical studies. This research provides valuable insights into the molecular properties of these compounds, which are essential for designing drugs with improved efficacy and reduced side effects (Viveka et al., 2016).
Antimicrobial and Antifungal Activity Screening
Another application involves the synthesis of Linezolid-like analogues, which have been screened for in vitro antimicrobial and antifungal activity. This highlights the potential of such compounds in addressing antibiotic resistance, a growing concern in healthcare (Rajurkar & Pund, 2014).
Mechanism of Action
Target of action
Pyrazine and imidazole derivatives have been found to interact with a variety of biological targets. For instance, some pyrazine derivatives have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of action
The mode of action of these compounds can vary depending on their specific structure and the target they interact with. For example, some pyrazine derivatives have been found to inhibit kinases, which are enzymes that play key roles in signal transduction pathways .
Biochemical pathways
The biochemical pathways affected by these compounds can also vary widely. For instance, kinase inhibitors can affect a variety of signaling pathways, leading to changes in cell growth, differentiation, and survival .
Result of action
The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and survival .
Properties
IUPAC Name |
[4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylcarbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-13(24)26-15-4-2-14(3-5-15)18(25)22-9-11-23-10-8-21-17(23)16-12-19-6-7-20-16/h2-8,10,12H,9,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZECQEHYBMWAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.